![molecular formula C20H23N5O2 B6419190 1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 844462-23-3](/img/structure/B6419190.png)
1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Description
1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.18517499 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, structure-activity relationships (SAR), and its biological effects based on recent studies.
Synthesis and Structure-Activity Relationship
Recent research has focused on synthesizing derivatives of pyrimidine compounds to explore their biological potential. The target compound was synthesized using various methodologies including organopalladium cross-coupling techniques. The structure was optimized through modifications at different positions to enhance activity against specific biological targets.
Table 1: Summary of Synthesis Techniques
Technique | Description |
---|---|
Organopalladium Cross-Coupling | Utilized for regioselective N1-alkylation of pyrimidine rings. |
Ugi-Strecker Reaction | Employed for generating diverse analogues. |
Isocyanate Cyclisation | Used for the final steps in synthesizing complex structures. |
Biological Activity
The biological activity of the compound has been evaluated against several targets including cancer cell lines and bacterial pathogens. The compound exhibits promising inhibitory effects on certain enzymes involved in DNA repair mechanisms and other cellular processes.
Inhibition of PARP-1
One of the primary areas of investigation is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1). This enzyme plays a crucial role in DNA repair, and its inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
Key Findings:
- IC50 Values : Various derivatives showed IC50 values ranging from 4.06 nM to 14.94 nM against PARP-1.
- Mechanism : The compound interacts with specific amino acids in the active site of PARP-1 through hydrogen bonds and π–π stacking interactions.
Antibacterial Activity
The compound has also been tested for antibacterial properties against multi-resistant pathogens. In vitro assays demonstrated significant inhibition rates without notable cytotoxicity.
Table 2: Antibacterial Activity Results
Compound | Target Pathogen | Inhibition (%) | CC50 (µM) |
---|---|---|---|
Compound 23a | Mycobacterium tuberculosis | 84.3% | >100 |
Compound S5 | Various resistant strains | Significant | >100 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Cancer Treatment : In studies involving MCF-7 and HCT116 cell lines, the compound demonstrated significant anti-proliferative activity.
- Infection Models : In vivo models showed that treatment with the compound led to reduced bacterial load in infected tissues compared to controls.
Properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)12-25-18(26)16-17(22(4)20(25)27)21-19-23(10-5-11-24(16)19)15-8-6-14(3)7-9-15/h6-9H,1,5,10-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQBBMVXBRBBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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